N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
Description
N-{[4-(4-Fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a 1,2,4-triazole derivative characterized by a 4-fluorophenyl group at position 4 of the triazole ring and a 4-nitrobenzamide moiety attached via a methylene bridge. Its synthesis involves the S-alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones under basic conditions, as described in . Key spectral data (IR, $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $) confirm its tautomeric preference for the thione form, evidenced by the absence of ν(S-H) vibrations (~2500–2600 cm$ ^{-1} $) and the presence of ν(C=S) bands (1247–1255 cm$ ^{-1}$) .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3S/c17-11-3-7-12(8-4-11)21-14(19-20-16(21)26)9-18-15(23)10-1-5-13(6-2-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQXAJJJCQOCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves the reaction of hydroxylamine with a nitrile group in the presence of ethanol and sodium carbonate. This reaction yields the desired amide derivative with an 85% yield . An alternative method involves using dimethyl sulfoxide (DMSO) and potassium tert-butoxide (KOtBu) to achieve an 80% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of ethanol and sodium carbonate or DMSO and KOtBu provides efficient and high-yielding pathways for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of a thiol from the sulfanylidene group.
Substitution: Introduction of halogen atoms into the fluorophenyl ring.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s triazole ring and nitrobenzamide moiety are believed to play crucial roles in its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes in pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents impacting physicochemical and pharmacological properties. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Methoxy () and methyl () groups act as electron donors, altering solubility and reactivity .
Tautomerism: Unlike ’s amino-substituted triazole (which may favor thiol tautomers), the target compound stabilizes the thione form due to steric and electronic effects .
The benzyl group in may enhance bioavailability through increased lipophilicity .
Biological Activity
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a compound that belongs to the class of aroylhydrazones , characterized by its complex structure which includes a benzamide group and a 1,2,4-triazole ring . This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 307.31 g/mol. The structure features:
- A triazole ring , which is known for its diverse biological activities.
- A sulfanylidene group , enhancing its potential reactivity and biological interaction.
- A nitrobenzamide moiety , contributing to its pharmacological properties.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens by targeting specific enzymes involved in cell membrane synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity (Minimum Inhibitory Concentration) |
|---|---|---|
| Compound 1 | Candida albicans | 32 µg/mL |
| Compound 2 | Escherichia coli | 64 µg/mL |
| Compound 3 | Staphylococcus aureus | 16 µg/mL |
| N-{[4-(4-fluorophenyl)-5-sulfanylidene...} | TBD | TBD |
The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes , leading to alterations in sterol biosynthesis in fungal pathogens .
Anticancer Activity
Mercapto-substituted triazoles have been noted for their potential in cancer therapy. Several studies have reported that these compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| N-{[4-(4-fluorophenyl)-5-sulfanylidene...} | TBD |
The observed anticancer effects are attributed to the ability of these compounds to interfere with critical cellular pathways involved in cancer progression .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of triazole derivatives, researchers synthesized various compounds similar to N-{[4-(4-fluorophenyl)-5-sulfanylidene...} and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications in the substituent groups significantly influenced their biological activity.
Case Study 2: Mechanistic Insights
Another investigation explored the mechanism by which triazole derivatives exert their anticancer effects. The study revealed that certain compounds could induce cell cycle arrest and promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
